CK2-IN-14 vs. CX-4945 and SGC-CK2-1: Direct Comparative Cellular Cell Death Induction in 786-O Renal Carcinoma Cells
In a direct head-to-head comparison within the same study, CK2-IN-14 (Compound 10b) demonstrated significantly greater potency in inducing cancer cell death than both the clinical-stage CK2 inhibitor CX-4945 and the chemical probe SGC-CK2-1 [1]. This functional superiority occurred despite CK2-IN-14 exhibiting weaker intracellular CK2 inhibition than CX-4945, indicating that cell death induction is not solely determined by the extent of CK2 catalytic suppression and that CK2-IN-14 may engage a distinct pharmacological mechanism or off-target profile [1].
| Evidence Dimension | Cell death induction potency |
|---|---|
| Target Compound Data | More potent to induce cell death |
| Comparator Or Baseline | CX-4945 and SGC-CK2-1 (both less potent) |
| Quantified Difference | Qualitatively superior (exact fold-difference not numerically specified in source; stated as 'more potent') |
| Conditions | 786-O renal cell carcinoma cell line; cell death induction assay |
Why This Matters
For researchers prioritizing functional cellular outcomes—particularly apoptosis or cell death induction in renal carcinoma models—CK2-IN-14 provides a measurable functional advantage over both clinical and probe-grade CK2 inhibitors, a difference that cannot be predicted from enzymatic IC50 values alone.
- [1] Khalifa H, Elhady AK, Liu T, Elgaher WAM, Filhol-Cochet O, Cochet C, Abadi AH, Hamed MM, Abdel-Halim M, Engel M. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. Eur J Med Chem. 2025 Jan 15;282:117048. doi: 10.1016/j.ejmech.2024.117048. PMID: 39566243. View Source
